1-(5-Bromo-2,3-dimethoxyphenyl)ethanone

Monoamine oxidase B inhibition Neurodegenerative disease Halogenated chalcone SAR

This halogenated aryl ketone is a critical building block featuring a unique 5-bromo-2,3-dimethoxyphenyl substitution pattern. This scaffold is essential for achieving sub-100 nM MAO-B inhibitory potency (IC50 = 0.067 µM), outperforming fluoro and chloro analogs. The 5-bromo regioisomer enables precise Suzuki-Miyaura cross-coupling, preserving the privileged 2,3-dimethoxy pharmacophore for SAR studies and CNS drug discovery. Solid form (MP 81–83°C) ensures easy handling. Procure this specific regioisomer to guarantee synthetic tractability and potency.

Molecular Formula C10H11BrO3
Molecular Weight 259.10 g/mol
CAS No. 7507-91-7
Cat. No. B8780375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2,3-dimethoxyphenyl)ethanone
CAS7507-91-7
Molecular FormulaC10H11BrO3
Molecular Weight259.10 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC(=C1)Br)OC)OC
InChIInChI=1S/C10H11BrO3/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-5H,1-3H3
InChIKeyIEWGQNOTGIGDRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromo-2,3-dimethoxyphenyl)ethanone (CAS 7507-91-7) for MAO-B Inhibitor Lead Discovery and Synthetic Intermediate Applications


1-(5-Bromo-2,3-dimethoxyphenyl)ethanone (CAS 7507-91-7) is a halogenated aryl ketone featuring a 2,3-dimethoxy-substituted phenyl ring with a bromine at the 5-position and an acetyl group at C1 . The compound exhibits a melting point range of 81–83°C and moderate solubility in polar aprotic solvents such as dichloromethane and methanol, with a calculated logP of 2.67 . This substitution pattern confers dual synthetic utility: the bromine atom enables regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) , while the 2,3-dimethoxy motif serves as a privileged pharmacophore in multiple target classes [1].

Why 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone Cannot Be Substituted by Non-Halogenated or Differently Halogenated Acetophenones


Generic substitution of this compound with non-halogenated acetophenones (e.g., 2,3-dimethoxyacetophenone) eliminates the aryl bromide handle required for palladium-catalyzed cross-coupling diversification, a critical synthetic step for generating compound libraries . Substitution with alternative halogen regioisomers (e.g., 4-bromo-2,3-dimethoxyacetophenone) alters the regiochemistry of subsequent coupling reactions, potentially yielding structurally distinct products incompatible with established structure-activity relationship (SAR) frameworks . Furthermore, substitution with fluoro- or chloro-analogs produces derivatives with systematically reduced MAO-B inhibitory potency, as demonstrated in comparative chalcone series where the brominated dimethoxyphenyl head group consistently outperformed other halogenated variants [1]. The combined presence of the 2,3-dimethoxy pharmacophore and the 5-bromo coupling handle creates a uniquely addressable building block that cannot be replicated by any single regioisomeric or non-halogenated alternative.

Quantitative Differentiation of 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone vs. Closest Analogs for Scientific Procurement


MAO-B Inhibitory Potency of Brominated Dimethoxyphenyl Chalcones vs. Fluoro- and Chloro-Analogs

In a head-to-head comparative study of dimethoxy-halogenated chalcones synthesized from 1-(5-bromo-2,3-dimethoxyphenyl)ethanone and its halogenated analogs, the brominated chalcone DM2 demonstrated MAO-B inhibitory activity that was 1.76-fold more potent than the corresponding fluoro analog DM18 and 4.91-fold more potent than the chloro analog DM16 [1]. This systematic halogen-dependent potency gradient is mirrored in the binding affinity (Ki) values, with the bromo derivative exhibiting the strongest enzyme interaction [1]. The competitive and reversible inhibition mechanism was confirmed across the series, ensuring that the observed potency differences are intrinsic to halogen identity rather than binding mode variation [1].

Monoamine oxidase B inhibition Neurodegenerative disease Halogenated chalcone SAR

MAO-B Binding Affinity of Brominated Dimethoxyphenyl Chalcones vs. Fluoro- and Chloro-Analogs

Kinetic analysis of the same chalcone series revealed a consistent halogen-dependent gradient in MAO-B binding affinity (Ki). The bromo-substituted derivative DM2 exhibited a Ki of 0.032 ± 0.004 µM, representing a 1.41-fold improvement over the fluoro analog DM18 (Ki = 0.045 ± 0.001 µM) and a 4.58-fold improvement over the chloro analog DM16 (Ki = 0.147 ± 0.008 µM) [1]. The competitive inhibition mechanism (Lineweaver-Burk plots intersecting at the y-axis) confirms that these Ki differences reflect genuine differences in enzyme-ligand complex stability rather than changes in inhibition modality [1].

Enzyme kinetics Binding affinity Competitive inhibition

MAO-B Selectivity Index of Brominated vs. Fluoro Dimethoxyphenyl Chalcones

Selectivity for MAO-B over MAO-A is a critical safety requirement, as MAO-A inhibition is associated with cardiovascular side effects (e.g., tyramine-induced hypertensive crisis). In the comparative chalcone series, the bromo derivative DM2 exhibited an MAO-B selectivity index (SI = IC50_MAO-A / IC50_MAO-B) of 93.88, whereas the fluoro analog DM18 achieved an SI >338.98 [1]. The SI ratio (DM18:DM2 = 3.6:1) indicates that the fluoro analog provides superior isoform discrimination at the cost of reduced absolute MAO-B potency (IC50 of 0.118 µM vs. 0.067 µM) [1]. Neither compound inhibited MAO-A at concentrations up to the highest tested [1].

MAO-B selectivity MAO-A avoidance Isoform selectivity

Synthetic Accessibility and Cross-Coupling Reactivity Advantage of 5-Bromo-2,3-dimethoxyphenyl Scaffold

The 5-bromo-2,3-dimethoxyphenyl scaffold serves as a privileged intermediate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the introduction of biaryl motifs at the C5-position for compound library diversification . This regiochemistry contrasts with the more common 4-bromo-2,3-dimethoxy substitution pattern, which places the coupling handle in a synthetically distinct orientation relative to the acetyl group. The 5-bromo substitution pattern yields coupling products that retain the 2,3-dimethoxy pharmacophore orientation essential for MAO-B inhibitory activity, as demonstrated by the consistent potency of derivatives across the chalcone series [1]. Patent literature further confirms the utility of this brominated dimethoxyphenyl core in constructing complex heterocyclic scaffolds including dihydrobenzoxazines and tetrahydrobenzoxazepines via sequential (3+2) cycloaddition and SN2 annulation strategies [2].

Suzuki-Miyaura coupling Buchwald-Hartwig coupling Regioselective functionalization

LogP and Physicochemical Differentiation vs. Non-Halogenated 2,3-Dimethoxyacetophenone

The introduction of bromine at the 5-position increases lipophilicity by approximately 1.0 logP units relative to non-halogenated 2,3-dimethoxyacetophenone (calculated logP = 2.67 for bromo derivative vs. ~1.6–1.8 for parent compound) . This lipophilicity increase influences membrane permeability and CNS penetration potential, a relevant consideration for neurodegenerative disease targets such as MAO-B . The compound exhibits a melting point of 81–83°C and calculated density of 1.399 g/cm³ , providing predictable handling and formulation properties distinct from the non-halogenated parent which typically exists as a lower-melting solid or liquid at ambient temperature.

Lipophilicity Physicochemical property Drug-likeness

Procurement-Driven Application Scenarios for 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone in Drug Discovery and Synthetic Chemistry


Lead Optimization of MAO-B Inhibitors for Parkinson's Disease Therapeutics

Medicinal chemistry teams requiring sub-100 nM MAO-B inhibitory potency should prioritize the 5-bromo-2,3-dimethoxyphenyl scaffold as the starting building block for chalcone or related derivative synthesis. Evidence demonstrates that bromo-substituted dimethoxyphenyl chalcones achieve IC50 = 0.067 µM and Ki = 0.032 µM against human MAO-B, outperforming fluoro (IC50 = 0.118 µM, Ki = 0.045 µM) and chloro (IC50 = 0.329 µM, Ki = 0.147 µM) analogs by 1.76- to 4.91-fold [1]. For programs where absolute potency is the primary optimization criterion, the brominated scaffold provides the strongest starting point among halogenated dimethoxyphenyl variants.

Suzuki-Miyaura Library Synthesis for SAR Exploration of Protein-Protein Interaction Inhibitors

The 5-bromo substitution pattern enables regioselective Suzuki-Miyaura cross-coupling at the C5 position, providing a synthetic handle for introducing diverse aryl or heteroaryl groups while preserving the 2,3-dimethoxy pharmacophore orientation [1]. This regiochemical arrangement yields coupling products structurally aligned with established MAO-B SAR, whereas the more common 4-bromo regioisomer produces geometrically distinct products [1]. Researchers constructing biaryl libraries targeting protein-protein interactions (PPIs) or other targets requiring precise spatial orientation of the dimethoxy motif should select the 5-bromo regioisomer over alternative halogen placement .

Synthesis of Dihydrobenzoxazine and Tetrahydrobenzoxazepine Heterocyclic Scaffolds

This compound serves as a key aryl halide component in modular (3+2) cycloaddition and (5+n) annulation strategies for constructing dihydrobenzoxazine and tetrahydrobenzoxazepine derivatives [1]. The bromine atom acts as an electrophilic site for SNAr reactions with amine nucleophiles, enabling N-dealkylative SNAr cyclization pathways [1]. Procurement should be driven by the specific 5-bromo-2,3-dimethoxy substitution pattern, as alternative halogen placement or methoxy substitution would alter cyclization regiochemistry and product ring size outcomes.

CNS-Penetrant Compound Optimization Requiring Enhanced Lipophilicity

For programs targeting CNS indications such as Parkinson's disease, the 5-bromo derivative provides approximately 1.0 logP unit higher lipophilicity compared to non-halogenated 2,3-dimethoxyacetophenone (calculated logP = 2.67) [1]. This property may enhance passive blood-brain barrier permeability, a critical requirement for CNS drug candidates. The compound's solid physical state (MP 81–83°C) also facilitates easier handling, purification, and formulation development compared to the lower-melting or liquid non-halogenated parent [1]. Researchers should select this brominated variant when both CNS penetration potential and synthetic tractability are required.

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